molecular formula C14H16N2O4 B6149143 methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate CAS No. 612506-99-7

methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate

Cat. No. B6149143
CAS RN: 612506-99-7
M. Wt: 276.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is a synthetic compound that is commonly used in laboratory experiments. It has been used for a variety of purposes, including as an intermediate in organic syntheses, as an inhibitor of enzymes, and as a model compound for studying the effects of various biochemical and physiological processes.

Scientific Research Applications

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate has a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase, and as an intermediate in organic syntheses. It has also been used as a model compound for studying the effects of various biochemical and physiological processes, such as the metabolism of drugs, the effects of hormones on cell behavior, and the effects of neurotransmitters on the nervous system.

Mechanism of Action

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate functions as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It can also interact with other molecules, such as receptors and hormones, to alter their function.
Biochemical and Physiological Effects
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate has been shown to alter the activity of enzymes and hormones, as well as to affect the metabolism of drugs and the behavior of cells. It has also been shown to affect the activity of neurotransmitters in the nervous system, as well as to affect the release of hormones in the body.

Advantages and Limitations for Lab Experiments

The use of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it can be used to study a variety of biochemical and physiological processes. However, it is important to note that the effects of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate on enzymes and hormones may vary depending on the concentration of the compound and the specific enzyme or hormone being studied.

Future Directions

The potential future directions for the use of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate include further research into its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted into its effects on drug metabolism and the behavior of cells. Finally, further research could be conducted into its potential therapeutic applications, such as its use as a treatment for various diseases.

Synthesis Methods

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate can be synthesized from a variety of starting materials, including 4-benzyl-3,6-dioxopiperazine and methyl acetate. The reaction is typically carried out in an organic solvent at a temperature of 80-100°C for 4-6 hours. The product is then isolated by distillation and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate involves the reaction of benzylamine with diethyl oxalate to form N-benzylglycine ethyl ester. This intermediate is then reacted with phthalic anhydride to form the desired product.", "Starting Materials": [ "Benzylamine", "Diethyl oxalate", "Phthalic anhydride" ], "Reaction": [ "Step 1: Benzylamine is reacted with diethyl oxalate in the presence of a base such as sodium ethoxide to form N-benzylglycine ethyl ester.", "Step 2: The N-benzylglycine ethyl ester intermediate is then reacted with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS RN

612506-99-7

Product Name

methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate

Molecular Formula

C14H16N2O4

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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